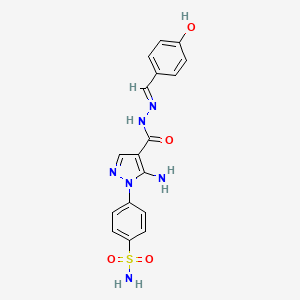
Cox-2-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-31 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing the risk of gastrointestinal side effects commonly associated with nonselective inhibitors . This compound has shown potential in various therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a substituted benzene derivative with a suitable electrophile to form the core structure. This is followed by further functionalization through reactions such as halogenation, nitration, or sulfonation to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Cox-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential as a therapeutic agent in inflammatory diseases.
Medicine: Explored for its potential in treating conditions such as arthritis, cancer, and other inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Cox-2-IN-31 can be compared with other cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound may have unique structural features that contribute to its specificity and potency. For example, this compound may exhibit different binding affinities or selectivity profiles compared to other inhibitors .
Comparison with Similar Compounds
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
- Parecoxib
Cox-2-IN-31 stands out due to its unique chemical structure and potential therapeutic applications, making it a valuable compound in the field of medicinal chemistry.
Properties
Molecular Formula |
C17H16N6O4S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O4S/c18-16-15(17(25)22-20-9-11-1-5-13(24)6-2-11)10-21-23(16)12-3-7-14(8-4-12)28(19,26)27/h1-10,24H,18H2,(H,22,25)(H2,19,26,27)/b20-9+ |
InChI Key |
CDNINLNBPIYEHO-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
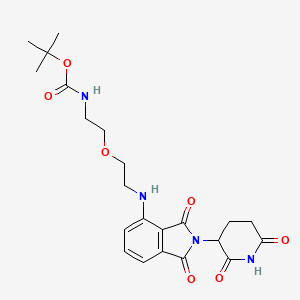
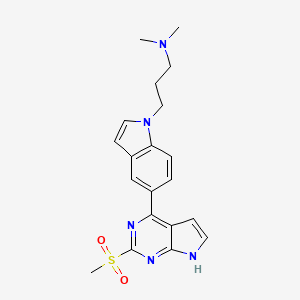

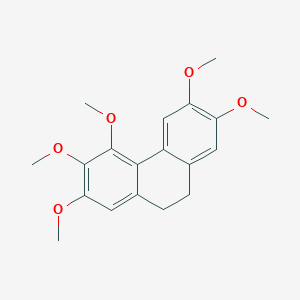
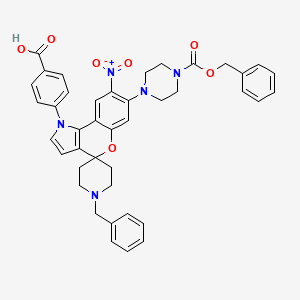

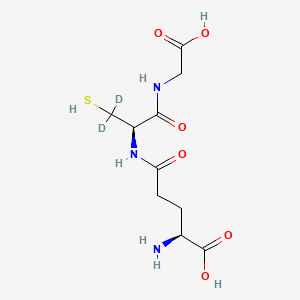
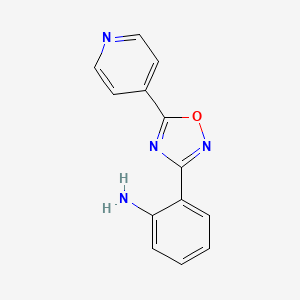

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
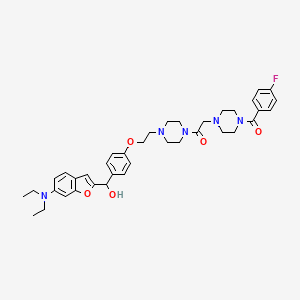
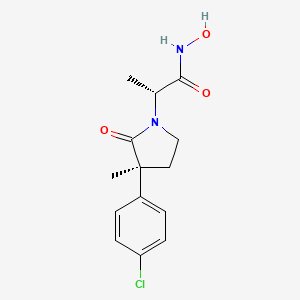
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
